![molecular formula C22H26F3N3O3 B13863218 (R)-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide](/img/structure/B13863218.png)
(R)-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide
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Overview
Description
®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide is a chemical compound known for its pharmacological properties. It is often associated with the treatment of benign prostatic hyperplasia due to its action as an alpha-1 adrenergic receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide involves multiple stepsThe final step involves the formation of the carboxamide group .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indoline core, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be used to modify the carboxamide group, leading to the formation of amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the phenoxyethylamine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline derivatives, while reduction can yield various amines .
Scientific Research Applications
Chemistry
In chemistry, ®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide is used as a reference standard in analytical methods such as HPLC and MS .
Biology
In biological research, this compound is used to study the mechanisms of alpha-1 adrenergic receptor antagonists and their effects on cellular processes .
Medicine
Medically, it is used in the treatment of benign prostatic hyperplasia, providing relief from symptoms by relaxing smooth muscle in the prostate and bladder neck .
Industry
In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting alpha-1 adrenergic receptors .
Mechanism of Action
The compound exerts its effects by selectively blocking alpha-1 adrenergic receptors, which are found in the prostate gland, bladder, and urethra. This action leads to the relaxation of smooth muscle in these areas, thereby alleviating symptoms of benign prostatic hyperplasia . The molecular targets include the alpha-1A adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for similar medical purposes.
Alfuzosin: Also used in the treatment of benign prostatic hyperplasia, with a similar mechanism of action.
Uniqueness
®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide is unique due to its high selectivity for alpha-1A adrenergic receptors, which minimizes side effects such as orthostatic hypotension compared to non-selective antagonists .
Properties
Molecular Formula |
C22H26F3N3O3 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydro-1H-indole-7-carboxamide |
InChI |
InChI=1S/C22H26F3N3O3/c1-14(10-15-11-16-6-7-28-20(16)17(12-15)21(26)29)27-8-9-30-18-4-2-3-5-19(18)31-13-22(23,24)25/h2-5,11-12,14,27-28H,6-10,13H2,1H3,(H2,26,29)/t14-/m1/s1 |
InChI Key |
YEMPGANJNSGFHQ-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)NCC2)NCCOC3=CC=CC=C3OCC(F)(F)F |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)NCC2)NCCOC3=CC=CC=C3OCC(F)(F)F |
Origin of Product |
United States |
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